molecular formula C11H16FN3S2 B024364 FP-Tztp CAS No. 424829-90-3

FP-Tztp

货号: B024364
CAS 编号: 424829-90-3
分子量: 273.4 g/mol
InChI 键: NQKPPQNBFQLLIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is primarily used in positron emission tomography (PET) scans to study neurological disorders such as Alzheimer’s disease . The ability of FP-Tztp to selectively bind to the M2 receptor makes it a valuable tool in neuroscience research.

科学研究应用

1.1. PET Imaging of Muscarinic Receptors

[^18F]FP-TZTP has been employed to visualize and quantify muscarinic receptor binding in vivo. Studies have demonstrated its utility in measuring receptor density and distribution across various brain regions. For instance, one study assessed the kinetics of [^18F]this compound in rhesus monkeys, revealing rapid uptake and significant binding to M2 receptors, which are implicated in cognitive functions and memory processes .

Key Findings:

  • The tracer exhibits high specificity for M2 receptors, with reduced binding observed in M2 receptor knockout models, confirming its selectivity .
  • A notable reduction in cortical specific binding was observed when acetylcholinesterase inhibitors were administered, indicating competitive inhibition by endogenous acetylcholine .

1.2. Alzheimer’s Disease Research

The application of [^18F]this compound in Alzheimer's research is particularly promising. It allows for the assessment of cholinergic deficits associated with the disease. In vivo studies have shown that changes in receptor binding correlate with cognitive decline in affected individuals .

Table 1: Summary of Key Studies on this compound in Alzheimer's Research

Study ReferenceSubject TypeKey Findings
Rhesus MonkeysEstablished kinetics and receptor binding dynamics
Human SubjectsCorrelation between receptor density and cognitive function
Aged Healthy SubjectsIncreased binding volume observed with age

2.1. Effects of Antipsychotic Medications

[^18F]this compound has also been utilized to study the effects of antipsychotic medications on muscarinic receptor activity. For example, research involving olanzapine—a widely used antipsychotic—has demonstrated that it induces weight gain through antagonistic actions on histamine receptors, which can be monitored via changes in this compound binding patterns .

Case Study: Olanzapine-Induced Metabolic Changes

  • A study involving chronic treatment with olanzapine showed alterations in energy balance and metabolic parameters in rat models. The administration of [^18F]this compound allowed researchers to observe shifts in receptor activity associated with these metabolic changes .

3.1. Kinetic Modeling Techniques

Recent advancements have improved the methodologies for studying [^18F]this compound kinetics. The development of metabolite-corrected input functions has enhanced the precision of PET imaging studies, allowing for more accurate assessments of receptor dynamics under various physiological conditions .

Table 2: Methodological Approaches Using this compound

ApproachDescription
Bolus InjectionRapid blood sampling; suitable for initial kinetic characterization but limited by blood volume constraints .
Constant InfusionFewer blood samples required; preferred for achieving equilibrium distribution ratios .

作用机制

Target of Action

FP-Tztp, or 3-(3-(3-fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, is a radiolabeled compound that preferentially binds to the M2 muscarinic receptor . The M2 muscarinic receptor is a subtype of muscarinic acetylcholine receptors, which play a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound interacts with its target, the M2 muscarinic receptor, by binding to it . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Biochemical Pathways

The binding of this compound to the M2 muscarinic receptors impacts the cholinergic neurotransmitter system . This system is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia . .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid uptake in the brain, with blood-to-brain delivery constants (K1) values of 0.4 to 0.6 mL·min-1·mL-1 in gray matter . The tracer kinetics and distribution volumes (V) of this compound have been characterized using positron emission tomography (PET) and a metabolite-corrected arterial input function .

Result of Action

The binding of this compound to M2 receptors can be visualized using PET imaging, providing a measure of the density and function of M2 receptors . This has potential implications for studying conditions like Alzheimer’s disease, where a substantial reduction of M2 receptors has been observed .

生化分析

Biochemical Properties

FP-Tztp has shown preferential binding to the M2 muscarinic receptor . This selectivity is not due to ATP-dependent mechanisms . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may be a factor in its M2 selectivity .

Cellular Effects

This compound has been studied in Chinese hamster ovarian cells expressing the five subtypes of human muscarinic receptor . The off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that this compound may have different effects on cells depending on the distribution of muscarinic receptor subtypes.

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its binding to the M2 muscarinic receptor . The slower dissociation kinetics of this compound from M2 receptors compared with the four other muscarinic receptor subtypes may contribute to its M2 selectivity .

Temporal Effects in Laboratory Settings

In vitro off-rate studies from rat brain tissue showed that the off-rate of this compound varied with the percentage of M2 subtype in the tissue region . This suggests that the effects of this compound may change over time in a laboratory setting, depending on the distribution of M2 receptors.

Metabolic Pathways

It is known that this compound interacts with the muscarinic acetylcholine neurotransmitter system , which is involved in several brain disorders, including Alzheimer’s disease, Parkinson’s disease, depression, and schizophrenia .

Transport and Distribution

It is known that this compound has high affinity to muscarinic M2 receptors in vivo in the rhesus monkey .

Subcellular Localization

Given its interaction with the muscarinic acetylcholine neurotransmitter system , it is likely that this compound is localized to areas of the cell where these receptors are present.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of FP-Tztp involves a multi-step process. Initially, the radiolabeling of propyl ditosylate with fluorine-18 is performed to produce [18F]fluoropropyl tosylate. This intermediate is then alkylated onto a sulfide to form the thioalkyl chain of this compound . The optimal radiolabeling conditions include a total flow rate of 40 mL/min and a temperature of 190°C, resulting in a radiochemical yield of 26% with high radiochemical purity .

Industrial Production Methods

Industrial production of this compound typically employs continuous-flow microfluidics, which offers advantages such as reduced reagent consumption, shorter reaction times, and higher radiochemical yields compared to traditional batch synthesis methods . This technique is particularly beneficial for producing radiotracers like this compound, where high purity and specific activity are crucial.

化学反应分析

Types of Reactions

FP-Tztp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .

相似化合物的比较

Similar Compounds

  • 3-(3-(3-Fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (FP-TZTP)
  • 3-(3-Propylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (P-TZTP)
  • 3-(3-(3-Trifluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (F3P-TZTP)

Uniqueness

This compound is unique due to its high selectivity for the M2 receptor subtype, which is not as pronounced in other similar compounds . This selectivity makes this compound particularly valuable for studying neurological disorders where M2 receptor density is altered, such as Alzheimer’s disease .

生物活性

FP-TZTP, a radiolabeled compound primarily used for imaging muscarinic M2 receptors, has garnered attention due to its unique pharmacological properties and potential applications in studying neurological conditions such as Alzheimer's disease and depression. This article explores the biological activity of this compound, summarizing key research findings, methodologies, and implications.

Overview of this compound

This compound (3-(3-{3-[18F]fluoropropyl}thio}-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a selective radiotracer for muscarinic acetylcholine receptors, particularly the M2 subtype. It is primarily utilized in positron emission tomography (PET) imaging to assess receptor binding and distribution in vivo. The compound exhibits a modest selectivity for M2 receptors over M1 receptors, with affinity constants of 2.2 nM for M2 and 7.4 nM for M1 .

Key Findings

  • Pharmacokinetics : Research indicates that small structural variations in the TZTP molecule significantly affect its pharmacokinetics (PK) within the brain and peripheral organs. For instance, studies comparing this compound with other derivatives demonstrated notable differences in log D, plasma protein binding (PPB), and distribution volumes (DV) in baboons .
  • In Vivo Selectivity : The in vivo selectivity of this compound for M2 receptors was confirmed through experiments involving gene-manipulated knockout mice. The binding of this compound was sensitive to endogenous acetylcholine levels, as shown by competition models following cholinesterase inhibition with physostigmine .
  • Clinical Relevance : Elevated binding of this compound was observed in subjects carrying the APOE-ε4 allele compared to non-carriers, suggesting its potential utility in assessing Alzheimer's disease risk factors .

Imaging Techniques

  • PET Imaging : this compound has been utilized in both bolus injection and constant infusion methods during PET scans to study its distribution and receptor binding dynamics. Constant infusion was found to yield more precise distribution ratios between tissue and plasma compared to bolus injection due to rapid blood clearance and metabolism of the compound .
  • Autoradiography : Ex vivo autoradiography techniques have validated the selective binding of this compound to M2 receptors in brain tissues from knockout mice, reinforcing its specificity as a radiotracer for PET imaging .

Neurological Disorders

This compound has been instrumental in elucidating the role of muscarinic receptors in various neurological disorders:

  • Alzheimer's Disease : Studies have shown that this compound can effectively measure changes in muscarinic receptor availability associated with Alzheimer's pathology. Increased binding has been linked to decreased synaptic acetylcholine levels in older adults .
  • Mood Disorders : Research involving bipolar disorder (BD) and major depressive disorder (MDD) patients demonstrated reduced M2 receptor binding compared to healthy controls using this compound imaging. This suggests a potential biomarker role for this compound in mood disorders .

Summary Table of Key Findings

Study Focus Key Findings
Pharmacokinetics Small structural changes affect PK; rapid metabolism observed post-injection
In Vivo Selectivity Confirmed through knockout models; sensitive to endogenous acetylcholine
Clinical Relevance Increased binding in APOE-ε4 carriers; potential marker for Alzheimer's disease risk
Imaging Techniques Constant infusion preferred for accurate distribution ratios; validated by autoradiography
Neurological Disorders Reduced M2 receptor binding in BD/MDD; significant implications for understanding mood disorders

属性

IUPAC Name

3-(3-fluoropropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPPQNBFQLLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435762
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424829-90-3
Record name FP-TZTP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0424829903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FP-TZTP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FP-TZTP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LNI0YP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FP-Tztp
Reactant of Route 2
Reactant of Route 2
FP-Tztp
Reactant of Route 3
Reactant of Route 3
FP-Tztp
Reactant of Route 4
FP-Tztp
Reactant of Route 5
Reactant of Route 5
FP-Tztp
Reactant of Route 6
FP-Tztp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。